molecular formula C15H10F3N B1403302 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile CAS No. 1383798-19-3

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No.: B1403302
CAS No.: 1383798-19-3
M. Wt: 261.24 g/mol
InChI Key: VBRUIEVESWEEMK-UHFFFAOYSA-N
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Description

  • Reactants: Cyanating agents (e.g., cyanogen bromide)
  • Conditions: Nucleophilic substitution in the presence of a base

Industrial Production Methods

Industrial production of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.

Biochemical Analysis

Biochemical Properties

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can affect gene expression and cellular metabolism. It has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. These factors play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

  • Chemical Reactions Analysis

    Types of Reactions

    2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile undergoes various chemical reactions, including:

    • Oxidation

      • Reagents: Oxidizing agents (e.g., potassium permanganate)
      • Conditions: Aqueous or organic solvents
      • Products: Oxidized derivatives with functional group modifications
    • Reduction

      • Reagents: Reducing agents (e.g., lithium aluminum hydride)
      • Conditions: Anhydrous conditions
      • Products: Reduced derivatives with altered functional groups
    • Substitution

      • Reagents: Halogenating agents (e.g., bromine)
      • Conditions: Organic solvents, often with a catalyst
      • Products: Substituted biphenyl derivatives

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide

      Reducing Agents: Lithium aluminum hydride, sodium borohydride

      Halogenating Agents: Bromine, chlorine

      Catalysts: Palladium on carbon, copper(I) iodide

    Scientific Research Applications

    2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several scientific research applications:

    Comparison with Similar Compounds

    Similar Compounds

    • 2,2’-Bis(trifluoromethyl)biphenyl
    • 4,4’-Bis(trifluoromethyl)biphenyl
    • 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carboxylic acid

    Uniqueness

    2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

    Properties

    IUPAC Name

    3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VBRUIEVESWEEMK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H10F3N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    261.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods

    Procedure details

    A mixture of 4-bromo-3-methylbenzonitrile (1.00 g, 5.10 mmol), 4-(trifluoromethyl)phenylboronic acid (0.969 g, 5.10 mmol), potassium carbonate (1.76 g, 12.8 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.295 g, 0.255 mmol) in 1:1 dioxane:water (20 mL) was stirred at 80° C. overnight. The mixture was filtered through Celite. The filtrate was extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 2-methyl-4′-(trifluoromethyl)biphenyl-4-carbonitrile (1.26 g, 95%). 1H NMR (400 MHz, CDCl3, δ): 7.72 (d, 2H), 7.59 (s, 1H), 7.56 (d, 1H), 7.42 (d, 2H), 7.31 (d, 1H), 2.29 (s, 3H).
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.969 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.76 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.295 g
    Type
    catalyst
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step Two

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